molecular formula C15H11ClO3 B1292259 3-Acetoxy-4'-chlorobenzophenone CAS No. 890099-55-5

3-Acetoxy-4'-chlorobenzophenone

Cat. No.: B1292259
CAS No.: 890099-55-5
M. Wt: 274.7 g/mol
InChI Key: BHZTWVHDRPGENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetoxy-4’-chlorobenzophenone is an organic compound with the molecular formula C15H11ClO3. It is a derivative of benzophenone, where the acetoxy group is attached to the third position of the phenyl ring, and a chlorine atom is attached to the fourth position of the benzoyl ring. This compound is known for its applications in organic synthesis and various chemical reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Acylation: One common method to synthesize 3-Acetoxy-4’-chlorobenzophenone involves the Friedel-Crafts acylation of 3-acetoxybenzoyl chloride with 4-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Esterification: Another method involves the esterification of 3-hydroxy-4’-chlorobenzophenone with acetic anhydride in the presence of a base such as pyridine. This reaction results in the formation of the acetoxy group at the desired position.

Industrial Production Methods: Industrial production of 3-Acetoxy-4’-chlorobenzophenone often employs large-scale Friedel-Crafts acylation due to its efficiency and high yield. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Acetoxy-4’-chlorobenzophenone can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of hydroxy derivatives. Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The chlorine atom in 3-Acetoxy-4’-chlorobenzophenone can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. This reaction often requires a catalyst or a base to facilitate the substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or a catalyst like palladium.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Amino or thiol-substituted benzophenones.

Scientific Research Applications

3-Acetoxy-4’-chlorobenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of benzodiazepine derivatives.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    4-Acetoxy-3’-chlorobenzophenone: Similar structure but with different positions of the acetoxy and chlorine groups.

    4-Chlorobenzophenone: Lacks the acetoxy group, making it less reactive in certain chemical reactions.

    3-Hydroxy-4’-chlorobenzophenone: The hydroxy group instead of the acetoxy group affects its solubility and reactivity.

Uniqueness: 3-Acetoxy-4’-chlorobenzophenone is unique due to the presence of both the acetoxy and chlorine groups, which confer distinct chemical properties and reactivity. The acetoxy group enhances its solubility in organic solvents, while the chlorine atom provides sites for further chemical modifications.

Properties

IUPAC Name

[3-(4-chlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-10(17)19-14-4-2-3-12(9-14)15(18)11-5-7-13(16)8-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZTWVHDRPGENH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641631
Record name 3-(4-Chlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-55-5
Record name 3-(4-Chlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.